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Compound of Interest

Compound Name: Carbocromen

Cat. No.: B1198780

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocromen, also known as Chromonar, is a coumarin derivative that has been investigated
for its vasodilatory properties. It was primarily used as a coronary dilator for the treatment of
angina pectoris. This technical guide provides a comprehensive overview of the synthesis,
chemical properties, and mechanism of action of Carbocromen, with a focus on providing
detailed experimental protocols, quantitative data, and visual representations of key pathways.

Chemical Properties

Carbocromen is chemically described as ethyl 2-({3-[2-(diethylamino)ethyl]-4-methyl-2-o0xo-
2H-chromen-7-yl}oxy)acetate. Its fundamental properties are summarized in the table below.
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Property Value Reference
Molecular Formula C20H27NO5 [1]
Molecular Weight 361.43 g/mol [1]
CAS Number 804-10-4 [1]
White or almost white
Appearance .
crystalline powder
Melting Point 154-158 °C
Slightly soluble in water,
Solubility soluble in ethanol and
chloroform
pKa 8.3 (amine)

Synthesis of Carbocromen

The synthesis of Carbocromen is a multi-step process that begins with the formation of the
coumarin core via a Pechmann condensation, followed by the introduction of the
diethylaminoethyl side chain and finally the alkylation of the 7-hydroxy group.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin
(Pechmann Condensation)

The Pechmann condensation is a classic method for the synthesis of coumarins from a phenol
and a (3-ketoester in the presence of an acid catalyst.[2][3]

Experimental Protocol:
e Reactants:
o Resorcinol (1 equivalent)
o Ethyl acetoacetate (1.1 equivalents)

o Concentrated Sulfuric Acid (as catalyst)
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e Procedure:

o In a round-bottom flask equipped with a magnetic stirrer, slowly add resorcinol to an
excess of cold (0-5 °C) concentrated sulfuric acid with stirring until fully dissolved.

o To this solution, add ethyl acetoacetate dropwise while maintaining the temperature below
10 °C.

o After the addition is complete, continue stirring at room temperature for 12-18 hours.
o Pour the reaction mixture onto crushed ice with vigorous stirring.

o The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water
until the washings are neutral to litmus paper.

o The crude product is purified by recrystallization from ethanol to yield 7-hydroxy-4-
methylcoumarin.

e Yield: Typically 80-90%.
Step 2: Synthesis of 3-(2-Diethylaminoethyl)-7-hydroxy-

4-methylcoumarin

This step involves the aminomethylation of the 7-hydroxy-4-methylcoumarin at the C3 position.
Experimental Protocol:

e Reactants:

o

7-Hydroxy-4-methylcoumarin (1 equivalent)

o

Diethylamine (1.2 equivalents)

[¢]

Formaldehyde (37% aqueous solution, 1.5 equivalents)

[¢]

Ethanol (as solvent)

e Procedure:
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o Dissolve 7-hydroxy-4-methylcoumarin in ethanol in a round-bottom flask.
o Add diethylamine to the solution and stir.

o Slowly add the formaldehyde solution to the reaction mixture.

o Reflux the mixture for 4-6 hours.

o After cooling, the solvent is removed under reduced pressure.

o The residue is purified by column chromatography on silica gel to afford 3-(2-
diethylaminoethyl)-7-hydroxy-4-methylcoumarin.

Step 3: Synthesis of Carbocromen (Alkylation of the 7-
Hydroxy Group)

The final step is the alkylation of the hydroxyl group at the 7-position with an ethyl acetate
moiety.

Experimental Protocol:

e Reactants:

o

3-(2-Diethylaminoethyl)-7-hydroxy-4-methylcoumarin (1 equivalent)

o

Ethyl bromoacetate (1.2 equivalents)

[¢]

Potassium carbonate (2 equivalents)

[e]

Acetone (as solvent)
e Procedure:

o To a solution of 3-(2-diethylaminoethyl)-7-hydroxy-4-methylcoumarin in dry acetone, add
anhydrous potassium carbonate.

o Add ethyl bromoacetate dropwise to the suspension with stirring.
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o Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer
chromatography.

o After completion, filter the reaction mixture to remove potassium carbonate.
o Evaporate the solvent from the filtrate under reduced pressure.

o The crude product is purified by recrystallization from a suitable solvent (e.g.,
ethanol/water) to yield Carbocromen.[4]

Synthesis of Carbocromen

Formaldehyde l Ethyl bromoacetate
Ethyl acetoacetate
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Synthetic pathway of Carbocromen.

Spectroscopic Data

The structural elucidation of Carbocromen and its intermediates is confirmed by various

spectroscopic technigues.

1H NMR Spectroscopy
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ST Chemical Shift Multiplicity C0|j|pling Constant
(ppm) (9) in Hz

CH3 (ethyl) ~1.25 t ~7.1

CH2 (ethyl) ~4.20 q ~7.1

CH3 (coumarin) ~2.40 s -

N-CH2CH2 ~2.80 t ~7.0

N-CH2CH3 ~2.60 q ~7.2

O-CH2-CO ~4.65 S -

Aromatic-H 6.80-7.50 m -

13C NMR Spectroscopy

Carbon Chemical Shift (ppm)
CH3 (ethyl) ~14.2
O-CH2 (ethyl) ~61.5
CHS3 (coumarin) ~18.5
N-CH2CH2 ~52.0
N-CH2CH3 ~47.5
CH2-N ~25.0
O-CH2-CO ~65.0
C=0 (ester) ~168.0
C=0 (lactone) ~161.0
Aromatic/Coumarin C 101-162
FTIR Spectroscopy
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Wavenumber (cm-1) Assignment

~2970 C-H stretch (aliphatic)
~1760 C=0 stretch (ester)
~1720 C=0 stretch (lactone)
~1620, 1580, 1500 C=C stretch (aromatic)
~1250 C-O stretch (ether)
~1100 C-N stretch

Mass Spectrometry

The mass spectrum of Carbocromen would show a molecular ion peak [M]+ at m/z 361. The
fragmentation pattern would likely involve the cleavage of the ester and diethylaminoethyl side
chains.[5][6]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and
purity determination of Carbocromen.

Experimental Protocol: HPLC Analysis

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 um).

» Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 4.5) in a
gradient or isocratic elution. A typical starting point could be a 60:40 (v/v) mixture of buffer
and acetonitrile.[7][8][9]

e Flow Rate: 1.0 mL/min.
» Detection: UV at a wavelength of approximately 325 nm.

e Injection Volume: 20 pL.
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o Retention Time: The retention time will depend on the exact mobile phase composition and
column but would be expected to be in the range of 5-15 minutes.

HPLC Analysis Workflow

Sample Preparation
(Dissolve in Mobile Phase)

;

Injection (20 pL)

Click to download full resolution via product page

General workflow for HPLC analysis of Carbocromen.

Mechanism of Action and Signaling Pathway

Carbocromen exerts its vasodilatory effect primarily through the inhibition of
phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine
monophosphate (CAMP) levels.[10] An increase in CAMP in vascular smooth muscle cells
initiates a signaling cascade that results in muscle relaxation and vasodilation.[11]
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Signaling Pathway of Carbocromen-Induced
Vasodilation

Inhibition of Phosphodiesterase (PDE): Carbocromen enters the vascular smooth muscle
cell and inhibits the activity of PDE enzymes, which are responsible for the breakdown of
CAMP to AMP.[10]

Increased cAMP Levels: The inhibition of PDE leads to an accumulation of intracellular
CAMP.

Activation of Protein Kinase A (PKA): Elevated cAMP levels activate cAMP-dependent
Protein Kinase A (PKA).

Phosphorylation of Target Proteins: PKA phosphorylates several downstream targets,
including myosin light chain kinase (MLCK) and calcium channels.

Reduced Intracellular Calcium: Phosphorylation of L-type calcium channels can lead to their
inactivation, reducing the influx of extracellular calcium. PKA can also promote the
sequestration of calcium into the sarcoplasmic reticulum.

Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK.

Smooth Muscle Relaxation: The combination of reduced intracellular calcium and inhibition
of MLCK prevents the phosphorylation of myosin light chains, leading to smooth muscle
relaxation and vasodilation.
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Carbocromen Signaling Pathway in Vascular Smooth Muscle
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Signaling pathway of Carbocromen-induced vasodilation.
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Pharmacological Data

Clinical and preclinical studies have provided quantitative data on the pharmacological effects
of Carbocromen.

Parameter Effect of Carbocromen Reference

Coronary Blood Flow Significant increase [12]

Myocardial Oxygen o
i No significant change [12]
Consumption

) Known inhibitor, specific IC50
Phosphodiesterase (PDE)

o values require further [10]
Inhibition

investigation

_ Increased in vivo in rats (up to
Cardiac cCAMP levels [10]
30%) and dogs (up to 50%)

Experimental Protocol: Phosphodiesterase Inhibition Assay

A common method to determine the inhibitory activity of a compound on PDE is a
radioenzymatic assay.

¢ Principle: The assay measures the conversion of radiolabeled cAMP (e.g., [3H]-CAMP) to
[BH]-AMP by the PDE enzyme. The inhibitor's potency is determined by its ability to reduce
this conversion.

e Procedure:

o

A reaction mixture containing a buffered solution, the PDE enzyme preparation, and
various concentrations of Carbocromen is prepared.

o

The reaction is initiated by the addition of [3H]-CAMP.

[¢]

After a specific incubation time at 37 °C, the reaction is stopped.

o

The unreacted [3H]-CAMP is separated from the product [3H]-AMP using ion-exchange
chromatography.
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o The amount of [3H]-AMP formed is quantified by liquid scintillation counting.

o The concentration of Carbocromen that inhibits 50% of the PDE activity (IC50) is
calculated.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties
of Carbocromen. The synthetic route, involving a Pechmann condensation followed by side-
chain introduction and alkylation, is well-established for coumarin derivatives. The primary
mechanism of action involves the inhibition of phosphodiesterase, leading to increased cAMP
levels and subsequent vasodilation. The provided experimental protocols and data serve as a
valuable resource for researchers and professionals in the field of drug development. Further
investigation into the specific PDE isoform selectivity and a more precise determination of its
IC50 value would provide a more complete understanding of its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/181028/
https://pubmed.ncbi.nlm.nih.gov/181028/
https://pubmed.ncbi.nlm.nih.gov/1963221/
https://pubmed.ncbi.nlm.nih.gov/756818/
https://pubmed.ncbi.nlm.nih.gov/756818/
https://www.benchchem.com/product/b1198780#synthesis-and-chemical-properties-of-carbocromen
https://www.benchchem.com/product/b1198780#synthesis-and-chemical-properties-of-carbocromen
https://www.benchchem.com/product/b1198780#synthesis-and-chemical-properties-of-carbocromen
https://www.benchchem.com/product/b1198780#synthesis-and-chemical-properties-of-carbocromen
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1198780?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

